(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a butyl group and a chlorophenyl group attached to the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine typically involves the reaction of 3-chloroaniline with butyl isothiocyanate under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazolidine ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-one: Similar structure but with a carbonyl group instead of an imine.
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-thione: Similar structure but with a thiocarbonyl group instead of an imine.
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-amine: Similar structure but with an amine group instead of an imine.
Uniqueness
(2Z)-3-Butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
828914-21-2 |
---|---|
Molecular Formula |
C13H17ClN2S |
Molecular Weight |
268.81 g/mol |
IUPAC Name |
3-butyl-N-(3-chlorophenyl)-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C13H17ClN2S/c1-2-3-7-16-8-9-17-13(16)15-12-6-4-5-11(14)10-12/h4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
SZAXRZJGOVCJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCSC1=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.